N-(2-benzoylphenyl)tyrosine methyl ester

説明

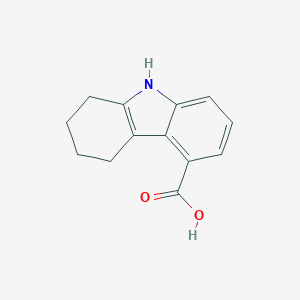

“N-(2-benzoylphenyl)tyrosine methyl ester” is a chemical compound with the CAS number 196810-09-0. It is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin .

Synthesis Analysis

The synthesis of “N-(2-benzoylphenyl)tyrosine methyl ester” involves a series of chemical reactions. A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent, selective PPARgamma agonists . The structure and intermolecular interactions of l-tyrosine methyl ester have been compared to l-tyrosine and its ethyl and n-butyl esters .Molecular Structure Analysis

The molecular weight of “N-(2-benzoylphenyl)tyrosine methyl ester” is 375.42 . The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters .Chemical Reactions Analysis

Tyrosine alkyl esters are used as prodrugs for l-tyrosine . The phenol functionality in the side chain of Tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Because l-tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .科学的研究の応用

PPARgamma Agonists Development

N-(2-Benzoylphenyl)tyrosine derivatives, including the methyl ester form, have been explored for their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. This research aimed at understanding the structure-activity relationship, especially the optimization of the N-aryl substituent, to develop potent antihyperglycemic and antihyperlipidemic agents. The findings indicated that only modest changes to the N-2-benzoylphenyl moiety are tolerated, and the best modifications involve bioisosteric replacement of one of the phenyl rings. Some analogues, such as anthranilic acid esters, showed promise due to their maintained binding affinity to PPARgamma and their potential in normalizing glycemia in diabetic models (Cobb et al., 1998), (Henke et al., 1998).

Biodegradable Polymers

N-(2-Benzoylphenyl)tyrosine methyl ester has been utilized in the synthesis of novel chiral and potentially biodegradable poly(ester–imide)s containing natural amino acids. These polymers, characterized by their noncrystalline and nanostructured forms, are soluble in polar aprotic solvents and exhibit good thermal stability, classifying them as self-extinguishing materials. Such properties make them interesting candidates for various applications, including environmentally friendly materials and advanced functional polymers (Mallakpour & Zeraatpisheh, 2013).

Synthesis and Structural Studies

The compound has also been involved in synthetic pathways for other complex molecules. For example, its N-alkylation under specific conditions has been studied for its chemoselectivity and potential in forming more complex compounds. These synthetic pathways are crucial for the development of new drugs and materials, showcasing the versatility of N-(2-Benzoylphenyl)tyrosine methyl ester in organic chemistry (Penso et al., 2006).

Enzymatic Studies

Furthermore, the interaction of similar compounds with enzymes has been studied, providing insights into their biochemical properties and potential therapeutic applications. For example, the hydrolysis of N-Benzoyl-L-Tyrosine Ethyl Ester by α-Chymotrypsin and Subtilisin has been explored, contributing to the understanding of enzymatic mechanisms and kinetics. Such studies are fundamental in the field of biochemistry and drug development (Prabhu & Ramadoss, 1996).

Safety And Hazards

特性

IUPAC Name |

methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORMSRFGHVKNJL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443254 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)tyrosine methyl ester | |

CAS RN |

196810-09-0 | |

| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)